molecular formula C7H6ClF2NO B2744130 2-(Chloromethyl)-6-(difluoromethoxy)pyridine CAS No. 2377032-29-4

2-(Chloromethyl)-6-(difluoromethoxy)pyridine

Cat. No.: B2744130
CAS No.: 2377032-29-4
M. Wt: 193.58
InChI Key: YVNLBJWXBISTAI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a difluoromethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine typically involves the chloromethylation of 6-(difluoromethoxy)pyridine. One common method includes the reaction of 6-(difluoromethoxy)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields aminomethyl derivatives, while oxidation results in pyridine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(difluoromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the difluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets compared to its isomers .

Properties

IUPAC Name

2-(chloromethyl)-6-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNLBJWXBISTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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